molecular formula C12H9ClFNO3 B12859536 Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B12859536
M. Wt: 269.65 g/mol
InChI Key: NUSPGVMBXOHHGC-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H9ClFNO3. It belongs to the quinoline class of compounds and contains both fluorine and chlorine atoms. Quinolines are heterocyclic aromatic compounds widely studied for their diverse properties and applications .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate. One common method involves the reaction of 5-chloro-8-fluoro-4-hydroxyquinoline with ethyl chloroformate, leading to the desired ester. The reaction typically occurs under reflux conditions in an appropriate solvent, such as dichloromethane or ethanol.

Industrial Production:: While specific industrial production methods may vary, large-scale synthesis often involves efficient and cost-effective processes. These may include continuous flow reactions, optimized catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Reactivity:: Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions:

    Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The quinoline ring system can participate in redox reactions.

    Acid-Base Reactions: The carboxylic acid group can react with bases or undergo ester hydrolysis.

Common Reagents and Conditions::

    Ethyl Chloroformate: Used for esterification.

    Base (e.g., Sodium Hydroxide): For hydrolysis or deprotonation.

  • Oxidizing Agents (e.g., KMnO4): For oxidation reactions.

Major Products:: The major products depend on the specific reaction conditions and reagents used. Derivatives with modified functional groups or substitution patterns can be obtained.

Scientific Research Applications

Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate finds applications in various fields:

  • Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its quinoline core and functional groups.
  • Antimicrobial Properties: Investigations into its antibacterial and antifungal effects.
  • Fluorescent Probes: Used in bioimaging studies.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action and relevant pathways.

Comparison with Similar Compounds

While Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is unique in its specific substitution pattern, it shares similarities with other quinoline derivatives. Notable analogs include 8-fluoroquinoline and 5-chloroquinoline.

Properties

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

ethyl 5-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-10-8(14)4-3-7(13)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16)

InChI Key

NUSPGVMBXOHHGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)F

Origin of Product

United States

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